molecular formula C17H15NO3 B2683851 1-[(4-methoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione CAS No. 620932-40-3

1-[(4-methoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione

Cat. No.: B2683851
CAS No.: 620932-40-3
M. Wt: 281.311
InChI Key: HWRJKVHYFZFWOU-UHFFFAOYSA-N
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Description

1-[(4-methoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione is a complex organic compound that falls under the category of indole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-methoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione typically involves the reaction of 1-[(4-methoxyphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carbohydrazide with indoline-2,3-dione in boiling ethanol under acidic conditions. This reaction yields the desired compound in high purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques, are likely to be employed to ensure the consistent production of high-quality material.

Chemical Reactions Analysis

Types of Reactions

1-[(4-methoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are frequently employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Mechanism of Action

The mechanism of action of 1-[(4-methoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(4-methoxyphenyl)methyl]-7-methyl-2,3-dihydro-1H-indole-2,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-[(4-methoxyphenyl)methyl]-7-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3/c1-11-4-3-5-14-15(11)18(17(20)16(14)19)10-12-6-8-13(21-2)9-7-12/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRJKVHYFZFWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=O)N2CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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